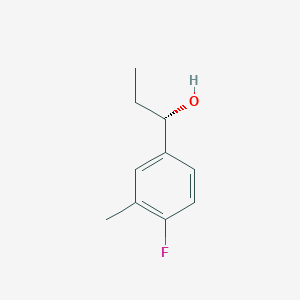

(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol: is an organic compound belonging to the class of alcohols. It features a chiral center at the first carbon atom, making it optically active. This compound is characterized by the presence of a fluoro and a methyl group attached to a phenyl ring, which is further connected to a propanol chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-fluoro-3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with propanal to yield the desired alcohol.

Asymmetric Reduction: Another method involves the asymmetric reduction of the corresponding ketone using chiral catalysts. This method ensures the production of the (1S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: Industrial production often employs the Grignard reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo oxidation to form the corresponding ketone, (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane, (1S)-1-(4-fluoro-3-methylphenyl)propane, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide, respectively.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one.

Reduction: (1S)-1-(4-fluoro-3-methylphenyl)propane.

Substitution: (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Chiral Intermediates: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand the stereoselectivity and mechanism of enzymes.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of drugs targeting specific receptors, such as beta-adrenergic receptors.

Industry:

Material Science: The compound is used in the development of new materials with specific optical properties due to its chiral nature.

Mecanismo De Acción

The mechanism of action of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol depends on its application. In drug development, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target.

Comparación Con Compuestos Similares

- (1S)-1-(4-chloro-3-methylphenyl)propan-1-ol

- (1S)-1-(4-bromo-3-methylphenyl)propan-1-ol

- (1S)-1-(4-methylphenyl)propan-1-ol

Comparison:

- Fluoro vs. Chloro/Bromo: The fluoro group in (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol makes it more electronegative compared to its chloro and bromo counterparts, potentially altering its reactivity and binding properties.

- Methyl Group Position: The position of the methyl group on the phenyl ring can influence the compound’s steric and electronic properties, affecting its overall reactivity and application.

Actividad Biológica

(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances its pharmacological properties, including binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₄F₃O, characterized by:

- A propanol backbone.

- A 4-fluoro-3-methylphenyl substituent.

This structural configuration contributes to its unique interactions with biological macromolecules.

The mechanism of action for this compound primarily involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Hydrophobic Interactions : The fluorine atom enhances the compound's binding affinity through hydrophobic interactions, improving metabolic stability and specificity towards target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates the activity of specific enzymes involved in metabolic pathways. |

| Receptor Binding | Interacts with neurotransmitter receptors, potentially influencing signaling pathways. |

| Antimicrobial Properties | Exhibits mild antimicrobial activity against certain bacterial strains. |

| Anticancer Potential | Preliminary studies suggest it may inhibit cancer cell proliferation. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : A study demonstrated that the compound could inhibit specific enzymes involved in amino acid metabolism, suggesting a role in modulating metabolic disorders .

- Receptor Affinity Tests : Research showed that this compound binds effectively to serotonin receptors, indicating potential applications in treating mood disorders .

- Antimicrobial Activity Assessment : Laboratory tests revealed that the compound exhibited activity against Staphylococcus aureus, providing a basis for further investigation into its use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol | C₁₁H₁₄F₃O | Different stereochemistry; may exhibit varied biological activity. |

| 3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol | C₁₁H₁₄F₂N | Contains an amino group; potential for different receptor interactions. |

| 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol | C₁₁H₁₄F₂N | Structural variations affect pharmacokinetics and efficacy. |

Propiedades

IUPAC Name |

(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHNVFEOLPHQH-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C=C1)F)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.